N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with methyl groups and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures . The reaction mixture is stirred until completion, followed by the addition of water and further stirring to isolate the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or pyrazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methyl groups or the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of protein kinases involved in cancer.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s heterocyclic structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. These enzymes are crucial for regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can potentially interfere with cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and has shown promising activity as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
N,4,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazine and pyrimidine rings. This structural combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N,4,6-trimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-10-6-11(2)18-14(17-10)19(3)12-8-20(9-12)13-7-15-4-5-16-13/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXARGPMFRYJAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C2CN(C2)C3=NC=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.